Einecs 285-879-0

Description

Properties

CAS No. |

85153-97-5 |

|---|---|

Molecular Formula |

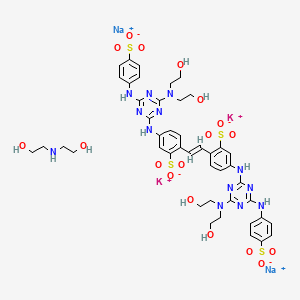

C44H51K2N13Na2O18S4 |

Molecular Weight |

1302.4 g/mol |

IUPAC Name |

dipotassium;disodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C40H44N12O16S4.C4H11NO2.2K.2Na/c53-19-15-51(16-20-54)39-47-35(41-27-7-11-31(12-8-27)69(57,58)59)45-37(49-39)43-29-5-3-25(33(23-29)71(63,64)65)1-2-26-4-6-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(17-21-55)18-22-56)42-28-9-13-32(14-10-28)70(60,61)62;6-3-1-5-2-4-7;;;;/h1-14,23-24,53-56H,15-22H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);5-7H,1-4H2;;;;/q;;4*+1/p-4/b2-1+;;;;; |

InChI Key |

YSKDHSXULDVKAQ-JGMWHDQESA-J |

Isomeric SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].C(CO)NCCO.[Na+].[Na+].[K+].[K+] |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].C(CO)NCCO.[Na+].[Na+].[K+].[K+] |

Origin of Product |

United States |

Regulatory Science and Compliance Research Pertinent to Inventory Compounds

The Framework of REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) for Existing Substances

The REACH regulation (EC 1907/2006) is a cornerstone of chemical legislation in the EU, aiming to protect human health and the environment through the comprehensive management of chemical risks. daera-ni.gov.ukcertaintysoftware.com It places the responsibility on industries to identify and manage the risks associated with the substances they manufacture and market in the EU. europa.eu

Principles of Phase-in Substance Designation under REACH for the chemical Compound

A substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), such as the one designated 285-879-0, is categorized as a "phase-in substance". chemradar.comchemradar.com This designation applies to substances that were already on the market in the European Community between January 1, 1971, and September 18, 1981. chemradar.comchemsafetypro.com

These substances were subject to a transitional regime under REACH, which allowed for their continued manufacturing and importation provided they were pre-registered by December 1, 2008. arcerion.comintertek.com The pre-registration process facilitated data sharing among companies registering the same substance, forming Substance Information Exchange Forums (SIEFs). cnrs.frlawbc.com Following pre-registration, phase-in substances had staggered registration deadlines based on production or import tonnage, with the final deadline on May 31, 2018. daera-ni.gov.ukarcerion.com Since 2020, pre-registrations are no longer valid, and companies wishing to register such substances must now go through an inquiry process. ecomundo.eu

Requirements for Regulatory Data Generation and Submission pertinent to the chemical Compound

Under REACH, manufacturers and importers are required to submit a technical dossier containing information on the properties and classification of the substance. hseni.gov.uk The specific data requirements are dependent on the annual tonnage of the substance manufactured or imported. cnrs.fr For substances in quantities of 10 tonnes or more per year, a Chemical Safety Report (CSR) is also required. hseni.gov.uk

The standard information requirements are detailed in Annexes VII to X of the REACH regulation. cnrs.fr These annexes specify the necessary physicochemical, toxicological, and ecotoxicological data for different tonnage bands. hseni.gov.ukcnrs.fr Data sharing is a fundamental principle of REACH, intended to reduce costs and avoid unnecessary animal testing. cnrs.fr Registrants of the same substance are required to jointly submit data on its hazardous properties. cnrs.frcirs-group.com

<

| Tonnage Band (tonnes per year) | Required Information (Annexes) | Key Data Points |

|---|---|---|

| 1 - 10 | Annex VII | Physicochemical properties (e.g., melting/boiling point, water solubility, flammability). In vitro irritation/corrosion studies. Acute toxicity data (one route). Mutagenicity (in vitro). Aquatic toxicity. Degradation data. |

| 10 - 100 | Annexes VII & VIII | All of the above, plus: Further physicochemical properties. Repeated dose toxicity (28-day study). Screening for reproductive/developmental toxicity. Further mutagenicity studies. Long-term aquatic toxicity. |

| 100 - 1000 | Annexes VII, VIII & IX | All of the above, plus: Repeated dose toxicity (90-day study). Developmental toxicity study. Two-generation reproductive toxicity study. Further environmental fate and ecotoxicity studies. |

| > 1000 | Annexes VII, VIII, IX & X | All of the above, plus: Carcinogenicity study. Further toxicity and ecotoxicity studies based on exposure and properties. |

This table provides a generalized overview. Specific requirements can be adapted based on substance properties and use. cnrs.frkhlaw.comeuropa.eu

Exemptions for Research and Development (R&D) in Regulatory Contexts impacting the chemical Compound

REACH provides exemptions from the standard registration requirements for substances used in research and development. afry.com For scientific research and development, if a substance is used in quantities of less than 1 tonne per year, it does not require registration. hse.gov.uk

For larger quantities used in Product and Process Orientated Research and Development (PPORD), a manufacturer or importer can apply for a 5-year exemption from registration by submitting a PPORD notification to the European Chemicals Agency (ECHA). hse.gov.ukcirs-reach.comcnrs.fr This exemption can be extended for another 5 years (or 10 years for medicinal product development). cnrs.fr The PPORD notification must include:

Identity of the manufacturer/importer

Identity and classification of the substance

Estimated quantities to be used

A list of customers involved in the R&D program cirs-reach.comarrowregulatory.com

ECHA may impose conditions to ensure the substance is handled in a controlled environment by staff of the listed customers and is not made available to the general public. cnrs.fr

Classification, Labelling, and Packaging (CLP) Regulation Implications for Chemical Research on the chemical Compound

The CLP Regulation (EC No 1272/2008) aligns the European Union system of classification, labelling, and packaging of chemical substances and mixtures with the Globally Harmonised System (GHS) of the United Nations. aise.eucembureau.eu Its purpose is to ensure that the hazards presented by chemicals are clearly communicated to workers and consumers through standard symbols and phrases. lufapak.dehsa.ie

Methodologies for Hazard Assessment and Classification of Chemical Entities

The core principle of the CLP regulation is the self-classification of substances and mixtures by the supplier (manufacturer, importer, or downstream user). europa.eu This process involves:

Hazard Identification : Gathering all available data on the intrinsic properties of the substance.

Hazard Classification : Comparing the collected data against the criteria defined in the CLP Regulation to determine if the substance or mixture presents a physical, health, or environmental hazard. lufapak.dedekra.comgetenviropass.com

The classification is based on the substance's hazardous properties, not on the likelihood of exposure or risk. europa.eu For substances, if a harmonized classification for a particular hazard already exists in Annex VI of the CLP, it is legally binding. cirs-reach.com For hazards not covered by a harmonized classification, or for substances not listed, the supplier must perform a self-classification. mst.dk For mixtures, classification is typically derived from the data on the individual hazardous components using calculation methods or bridging principles. mst.dk

Recent amendments to the CLP regulation have introduced new hazard classes for Endocrine Disruptors (ED), Persistent, Bioaccumulative and Toxic (PBT), very Persistent and very Bioaccumulative (vPvB), Persistent, Mobile and Toxic (PMT), and very Persistent and very Mobile (vPvM) substances. chcs.org.ukfrontiersin.org

<

| Hazard Group | Examples of Hazard Classes |

|---|---|

| Physical Hazards | Explosives, Flammable Gases/Aerosols/Liquids/Solids, Oxidizing Gases/Liquids/Solids, Gases under pressure, Corrosive to metals |

| Health Hazards | Acute toxicity, Skin corrosion/irritation, Serious eye damage/eye irritation, Respiratory or skin sensitization, Germ cell mutagenicity, Carcinogenicity, Reproductive toxicity, Specific target organ toxicity (single and repeated exposure), Aspiration hazard, Endocrine disruption (for human health) |

| Environmental Hazards | Hazardous to the aquatic environment (acute and long-term), Hazardous to the ozone layer, Endocrine disruption (for the environment) |

| Additional EU Hazards | PBT/vPvB, PMT/vPvM properties |

This table provides a summary of the main hazard classes under the CLP Regulation. getenviropass.comchcs.org.uk

Interplay between Regulatory Frameworks and Academic Study Directives for the chemical Compound

The REACH and CLP regulations create a dynamic interplay with academic research. These regulatory frameworks set stringent data quality and hazard assessment standards, which in turn influence the direction and methodology of academic studies in toxicology and environmental science. The need for new, validated testing methods, particularly non-animal alternatives, to fulfill REACH data requirements drives significant academic innovation. khlaw.com

Conversely, academic research is crucial for the evolution of these regulations. Scientific advancements in understanding chemical hazards, such as endocrine disruption or immunotoxicity, inform the updates and additions to the hazard classes within the CLP regulation. frontiersin.org Academic studies provide the foundational knowledge that regulators use to assess risks and implement restrictions or authorizations for hazardous substances.

This relationship fosters a cycle of continuous improvement: regulation drives targeted research, and the outcomes of that research refine and enhance the regulatory system, ultimately improving the protection of human health and the environment. frontiersin.orgresearchgate.net

Advanced Chemical Characterization and Structural Research Methodologies

Systematic Naming and Representation of Complex Chemical Structures in Academic Discourse

The systematic naming of a compound with the complexity of Einecs 285-879-0 is crucial for unambiguous scientific communication. While a definitive, universally accepted IUPAC name is not consistently reported across all databases, several systematic names and synonyms are in use. One of the detailed names provided is Benzenesulfonic acid, 2,2′-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, potassium sodium salt, compd. with 2,2′-iminobis[ethanol]. a2bchem.com This name suggests a large, symmetrical molecule built around a stilbene (B7821643) (ethenediyl) core, substituted with triazine rings, and further functionalized with amino and sulfonic acid groups. The name also indicates a mixed potassium and sodium salt, compounded with diethanolamine.

The molecular formula is reported, with some variation, as C44H51K2N13Na2O18S4 or C44H57KN13NaO18S4. a2bchem.comrsc.org This compound is also known by several synonyms and trade names, often related to its common application as a dye, such as C.I. Direct Yellow 86. worlddyevariety.comkhushidyechem.com However, it is important to note that C.I. Direct Yellow 86 is also associated with a different CAS number (50925-42-3) and a different molecular formula (C39H30N10Na4O13S4) in some chemical inventories. worlddyevariety.comalfa-chemistry.comdycnchem.com This highlights the critical importance of using precise identifiers like CAS and Einecs numbers in academic and industrial settings.

The representation of such a complex structure is typically done using 2D chemical structure diagrams or, for a more precise representation of its connectivity, through notations like the Simplified Molecular-Input Line-Entry System (SMILES). a2bchem.com These representations are vital for computational modeling and database searching.

Table 1: Identifiers and Chemical Names for this compound

| Identifier Type | Value |

| Einecs Number | 285-879-0 |

| CAS Number | 85153-97-5 rsc.orgworlddyevariety.com |

| Molecular Formula | C44H51K2N13Na2O18S4 rsc.org |

| Systematic Name | Benzenesulfonic acid, 2,2′-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, potassium sodium salt, compd. with 2,2′-iminobis[ethanol] a2bchem.com |

| Common Synonym | C.I. Direct Yellow 86 khushidyechem.com |

Modern Spectroscopic Techniques for Structural Elucidation relevant to complex chemical Compounds

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For a compound like this compound, ¹H NMR would reveal the number and types of protons and their neighboring environments, while ¹³C NMR would provide information about the different carbon atoms. psu.edu In complex azo dyes, specific chemical shifts in the ¹H NMR spectrum can indicate the formation of cis and trans isomers around the azo linkage. psu.edu For instance, a significant upfield shift (to a lower ppm value) of aromatic proton signals ortho to the azo group is a diagnostic indicator of the cis isomer. psu.edu The complex substitution patterns on the aromatic and triazine rings would result in a series of multiplets in the aromatic region of the ¹H NMR spectrum. The signals from the hydroxyethyl (B10761427) groups would appear in the aliphatic region.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be essential to confirm the complex molecular formula of this compound. rsc.org Techniques like electrospray ionization (ESI) are particularly suited for analyzing large, polar, and thermally labile molecules such as this dye. rsc.org The fragmentation pattern observed in the MS/MS spectrum can help to piece together the different structural components of the molecule. For example, in related metal-complexed dyes, fragmentation often occurs at the metal-ligand bonds. sdc.org.uk For large organic molecules, the fragmentation can reveal the loss of specific side chains, such as the hydroxyethyl groups, or the cleavage of the molecule at weaker bonds like the C-N or C-S linkages.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, an FT-IR spectrum would be expected to show characteristic absorption bands for several key functional groups. scienceworldjournal.org

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (from hydroxyl groups) | 3500-3200 (broad) |

| N-H stretch (from amino groups) | 3500-3300 |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=N stretch (in triazine ring) | 1680-1630 |

| C=C stretch (aromatic) | 1600-1450 |

| N=N stretch (azo group) | ~1450 |

| S=O stretch (sulfonate) | 1250-1150 and 1070-1030 |

| C-O stretch (from hydroxyl groups) | 1260-1050 |

Raman spectroscopy can provide complementary information, and is particularly useful for detecting the azo (-N=N-) linkage, which can sometimes be weak in the IR spectrum. psu.edu Kerr-gated resonance Raman spectroscopy has been used effectively to study similar dyes, as it can suppress the strong fluorescence that often obscures the Raman signals of these compounds. psu.edu

Diffraction Methods for Solid-State Structure Analysis of chemical Compounds

While spectroscopic methods provide information about the structure of a molecule in solution or as a bulk material, diffraction techniques can determine the precise three-dimensional arrangement of atoms in the solid state.

In the absence of single-crystal data, X-ray powder diffraction (XRPD) can be used to characterize the crystalline phases of the bulk material. amazonaws.comscielo.br This technique is useful for quality control and for studying polymorphism, where a compound can exist in different crystalline forms. For example, studies on the degradation of C.I. Direct Yellow 86 have utilized X-ray diffraction to characterize the catalysts used in the process. scielo.br

Computational Chemistry Approaches in Molecular Structure and Reactivity Prediction of the chemical Compound

Computational chemistry serves as an essential tool for investigating the properties of molecules, offering insights that can be difficult to obtain through experimental methods alone. For 1,4-bis(2,3-epoxypropoxy)butane, computational approaches are particularly useful for exploring its electronic structure, conformational landscape, and reactivity. These methods are frequently applied to understand the behavior of epoxy resins and their components. mdpi.comnih.gov

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the electronic properties of molecules. acs.org These calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.org A smaller gap generally suggests higher reactivity.

For 1,4-bis(2,3-epoxypropoxy)butane, the epoxide rings are expected to be the primary sites of reactivity. acs.org Quantum chemical calculations can map the electron density distribution across the molecule, identifying electron-rich and electron-deficient regions. The oxygen atoms of the ether and epoxy groups would be electron-rich, while the carbon atoms of the strained epoxy rings would be electrophilic and thus susceptible to nucleophilic attack, which is the fundamental mechanism of epoxy resin curing. acs.org

While specific DFT studies on the isolated 1,4-bis(2,3-epoxypropoxy)butane molecule are not extensively detailed in the literature, such calculations are routinely performed on related epoxy systems and their copolymers. researchgate.netnih.gov These studies help in understanding reaction mechanisms and the interaction of these molecules with other substances. researchgate.netnih.gov An illustrative table of electronic properties that could be obtained from such calculations is presented below.

| Calculated Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons; relates to the ability to donate electrons. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy empty orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 8.7 eV | Correlates with chemical reactivity and stability. A large gap suggests high stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are illustrative and represent typical data that would be generated from DFT calculations for a molecule of this type. They are not based on published experimental or calculated data for this specific compound.

Molecular Modeling and Simulation Techniques for Conformational Analysis

The flexibility of the 1,4-bis(2,3-epoxypropoxy)butane molecule allows it to exist in numerous spatial arrangements, or conformations. Molecular modeling and simulation techniques, such as molecular dynamics (MD), are instrumental in exploring this conformational space. mdpi.com MD simulations calculate the trajectory of atoms and molecules over time based on a force field, which describes the potential energy of the system as a function of its atomic coordinates. nih.gov

Studies have utilized MD simulations to model the cross-linking process of epoxy resins that include 1,4-butanediol (B3395766) diglycidyl ether. mdpi.comnih.gov These simulations provide insights into the formation of the polymer network and the resulting material properties. mdpi.com While the focus is often on the cured polymer, the underlying force fields and simulation methodologies are applicable to the conformational analysis of the monomer itself.

A conformational search would typically yield a set of stable conformers with their corresponding relative energies. An example of what such a data table might look like is provided below.

| Conformer | Key Dihedral Angle(s) (O-C-C-O) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Anti-Anti | ~180°, ~180° | 0.00 | 45 |

| Anti-Gauche | ~180°, ~60° | 0.85 | 20 |

| Gauche-Gauche | ~60°, ~60° | 1.50 | 10 |

| Other | Various | >2.0 | 25 |

Note: This table is for illustrative purposes to demonstrate the type of data generated from molecular modeling and conformational analysis. The conformer names, dihedral angles, and energies are hypothetical and not from published research on this specific molecule.

Synthetic Chemistry Methodologies and Reaction Pathway Research

Strategic Approaches to Complex Chemical Synthesis

The construction of complex chemical architectures like substituted triazines relies on methodical and strategic planning. Key to this is the ability to deconstruct the target molecule into simpler, readily available starting materials and to control the stereochemical outcomes of the reactions.

Retrosynthetic analysis is a foundational strategy in organic synthesis where a target molecule is conceptually broken down into simpler precursors. For complex, multi-substituted 1,3,5-triazines, the most common and effective retrosynthetic approach involves disconnections at the carbon-heteroatom bonds of the triazine core.

The primary starting material for most substituted triazines is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. This precursor is highly reactive towards nucleophilic substitution, and the three chlorine atoms can be replaced sequentially. The reactivity of the chlorine atoms decreases with each substitution, a property that can be exploited to achieve selective synthesis of unsymmetrically substituted triazines by controlling the reaction conditions, particularly the temperature.

A typical retrosynthetic disconnection strategy for a trisubstituted triazine is illustrated below:

| Target Molecule | Disconnection | Precursors |

| A complex trisubstituted 1,3,5-triazine (B166579) | C-N, C-O, or C-S bonds to the triazine ring | Cyanuric chloride and corresponding nucleophiles (e.g., amines, alcohols, thiols) |

This stepwise substitution is the cornerstone of building complex triazine derivatives. The order of addition of different nucleophiles is crucial and is determined by their relative reactivity and the desired final substitution pattern.

While the 1,3,5-triazine core is planar and achiral, stereocenters are often present in the substituents. The synthesis of enantiomerically pure triazine derivatives is of significant interest, particularly for applications in medicinal chemistry and materials science. Stereoselective synthesis aims to control the formation of these stereocenters.

For instance, chiral amines, alcohols, or other nucleophiles can be incorporated into the triazine structure. If a racemic mixture of a chiral nucleophile is used, the product will be a mixture of diastereomers, which may be separable by chromatography. However, a more elegant approach is to use an enantiomerically pure nucleophile from the outset.

Furthermore, asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral building blocks that can be subsequently attached to a triazine core. For example, chiral phase-transfer catalysts (PTCs) based on a triazine scaffold have been designed for the enantioselective alkylation of glycinate (B8599266) Schiff bases, a key step in the synthesis of unnatural α-amino acids. These chiral amino acids can then be used as precursors in the synthesis of complex triazine derivatives.

Mechanistic Investigations of Chemical Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions, predicting outcomes, and designing new synthetic routes. For the synthesis of substituted triazines from cyanuric chloride, the key reaction is nucleophilic aromatic substitution (SNAr).

The rate of nucleophilic substitution on the triazine ring is influenced by several factors, including the nature of the nucleophile, the solvent, the temperature, and the pH. Kinetic studies on the hydrolysis of cyanuric chloride have provided valuable insights into these reactions.

The hydrolysis of cyanuric chloride can proceed through different mechanisms depending on the pH. In acidic conditions (pH ≤ 6), the reaction is suggested to follow a unimolecular nucleophilic substitution (SN1) mechanism. Conversely, in alkaline conditions (pH ≥ 7), a bimolecular nucleophilic substitution (SN2) mechanism is proposed. The reaction rates are independent of pH in acidic solutions but increase with pH in alkaline solutions.

These findings can be extrapolated to the reaction of cyanuric chloride with other nucleophiles. The rate of reaction is generally faster with more nucleophilic species. The stepwise substitution of the three chlorine atoms occurs at different temperatures, with the first substitution typically carried out at 0-5 °C, the second at room temperature, and the third at elevated temperatures. This differential reactivity allows for the controlled synthesis of unsymmetrically substituted triazines.

The nucleophilic aromatic substitution on the electron-deficient triazine ring proceeds through a well-established addition-elimination mechanism. The reaction involves the initial attack of a nucleophile on one of the carbon atoms of the triazine ring, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex.

This intermediate is stabilized by the electron-withdrawing nitrogen atoms in the triazine ring. The aromaticity of the ring is temporarily lost in this intermediate. In the subsequent step, a chloride ion is eliminated, and the aromaticity of the triazine ring is restored.

Catalysis in Chemical Synthesis

Catalysis offers efficient and sustainable routes to complex molecules. Various catalytic strategies, including organocatalysis, biocatalysis, and photoredox catalysis, are being explored for the synthesis of complex heterocyclic compounds like triazines.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Triazine derivatives themselves have been used as scaffolds for the development of novel organocatalysts. For example, a triazine-functionalized ordered mesoporous organosilica has been shown to be an efficient heterogeneous catalyst for the one-pot synthesis of 2-amino-4H-chromenes.

Furthermore, chiral organocatalysts have been designed for the asymmetric synthesis of building blocks for complex triazines. Chiral phase-transfer catalysts incorporating a triazine core have demonstrated high enantioselectivity in the alkylation of glycine (B1666218) derivatives.

Biocatalysis employs enzymes to catalyze chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. While the direct enzymatic synthesis of complex triazine dyes is not widely reported, biocatalysis plays a significant role in the synthesis of various heterocyclic compounds.

Enzymes such as laccases and lipases are versatile biocatalysts for the synthesis of a wide range of N-, S-, and O-based aromatic heterocycles. For instance, laccases can mediate the synthesis of benzimidazoles, benzofurans, and quinazolines through oxidative cascade reactions. Lipases have been shown to catalyze Mannich reactions for the synthesis of heterocyclic Mannich bases. The principles and methodologies from these biocatalytic syntheses of other heterocycles could potentially be adapted for the synthesis of precursors or analogues of complex triazines.

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling unique chemical transformations under mild conditions. This strategy has been successfully applied to C-N bond formation, a key step in the synthesis of many nitrogen-containing heterocycles.

Covalent triazine frameworks (CTFs) have been discovered to act as heterogeneous photocatalysts for various organic transformations, including decarboxylative conjugate additions. These metal-free catalysts are a cost-effective and sustainable alternative to traditional homogeneous transition-metal photocatalysts. The high chemical stability and tunable electronic properties of CTFs make them promising candidates for a broad range of photoredox-catalyzed reactions, including those that could be applied to the synthesis and modification of complex triazine derivatives.

Process Chemistry and Scalable Synthesis Research

The industrial-scale production of substituted sulfolane (B150427) derivatives, such as Einecs 285-879-0, is intrinsically linked to the foundational synthesis of the sulfolane ring. The most established and commercially viable route to the sulfolane core involves a two-step process: the cheletropic reaction of a conjugated diene with sulfur dioxide to form a sulfolene intermediate, followed by catalytic hydrogenation. wikipedia.orggoogle.com For a substituted sulfolane, the synthesis logically commences with a correspondingly substituted diene.

Reaction Pathway

The synthesis of this compound would hypothetically begin with a diene bearing an isopropyl group and a precursor to the 3-oxy functionality. The key steps are outlined below:

Cycloaddition: The reaction of an appropriately substituted conjugated diene with sulfur dioxide. This [4+2] cycloaddition reaction is typically carried out at elevated temperatures and pressures. The stereochemistry of the diene is crucial as it dictates the stereochemistry of the resulting sulfolene. For the cis-isopropyl configuration in the final product, a diene with the corresponding stereochemistry would be required.

Hydrogenation: The sulfolene intermediate is then hydrogenated to the corresponding sulfolane. This step is critical for the stability of the molecule. Raney nickel has traditionally been a widely used catalyst for this transformation. wikipedia.org However, research has explored more efficient and robust catalysts to improve yield and catalyst longevity. For instance, Ni-B/MgO has demonstrated superior catalytic activity in the hydrogenation of sulfolene compared to traditional catalysts. wikipedia.org

Process Optimization and Scalability Considerations

For the scalable synthesis of this compound, several process parameters must be meticulously optimized to ensure high yield, purity, and cost-effectiveness.

Table 1: Key Parameters for Scalable Sulfolane Synthesis

| Parameter | Considerations for Scalability |

| Starting Materials | Availability and cost of the substituted diene are primary concerns. The synthesis of the specific diene required for this compound would need to be a scalable and economical process itself. |

| Reaction Conditions | Cycloaddition: Optimization of temperature, pressure, and reaction time is crucial to maximize the yield of the sulfolene intermediate and minimize side reactions. Hydrogenation: Choice of catalyst, hydrogen pressure, temperature, and solvent significantly impact the efficiency and selectivity of the reduction. |

| Catalyst Selection | The ideal catalyst should exhibit high activity, selectivity, and stability under process conditions. Catalyst poisoning and deactivation are significant challenges in large-scale operations. The development of recyclable and reusable catalysts is a key area of research. |

| Purification | Efficient methods for the removal of unreacted starting materials, byproducts, and catalyst residues are essential. Techniques such as distillation, crystallization, and chromatography are employed, with the choice depending on the physical properties of the product and impurities. |

| Solvent Use | The selection of solvents for both reaction and purification steps must consider factors such as cost, safety, environmental impact, and ease of recovery and recycling. |

Table 2: Comparison of Potential Hydrogenation Catalysts

| Catalyst | Advantages | Disadvantages |

| Raney Nickel | Relatively low cost, widely used. | Prone to deactivation, pyrophoric nature requires careful handling. |

| Ni-B/MgO | Higher catalytic activity reported for sulfolene hydrogenation. wikipedia.org | May have higher initial cost compared to Raney Nickel. |

| Precious Metal Catalysts (e.g., Pd, Pt) | High activity and selectivity. | High cost, potential for leaching into the product. |

Detailed Research Findings

Furthermore, alternative synthetic routes, such as the oxidation of the corresponding tetrahydrothiophene, have been explored. This method involves a two-step oxidation, first to the sulfoxide (B87167) and then to the sulfone, which can offer better control over the reaction conditions and potentially lead to higher purity products. wikipedia.org

The development of a scalable synthesis for this compound would necessitate a dedicated research program focused on:

An efficient and stereoselective synthesis of the required substituted diene.

Optimization of the cycloaddition reaction to maximize the yield of the cis-sulfolene intermediate.

A robust and cost-effective hydrogenation process with a highly active and stable catalyst.

The development of efficient and scalable purification protocols to achieve the desired product quality.

Environmental Behavior and Fate Research of Chemical Compounds

Mechanisms of Environmental Degradation and Transformation

The persistence of Flumioxazin in the environment is largely dictated by its susceptibility to degradation and transformation through photochemical, hydrolytic, and biological processes. Research indicates that Flumioxazin is not typically persistent in soil or water systems. herts.ac.uk

Photochemical Degradation Pathways in Aquatic and Atmospheric Systems

Photochemical degradation, or photolysis, is a significant pathway for the breakdown of Flumioxazin. The compound photodegrades rapidly when exposed to light, both in aquatic environments and on soil surfaces. epa.gov Studies have shown the half-life of Flumioxazin to be approximately 1 day in water and 5.8 days on soil under photolytic conditions. epa.gov

In a laboratory setting using a xenon arc lamp to simulate sunlight, the half-life of Flumioxazin in a sandy loam soil was determined to be 3.2 days. epa.gov The parent compound, initially at 96.9% of the applied amount, decreased to 29.1-29.8% after 5 to 6 days of irradiation. epa.gov In aqueous solutions, the photolytic degradation is also rapid, with one study reporting a half-life of 20.9 hours for a 0.1 ppm solution. epa.gov

The rate of photolysis is influenced by the pH of the water. After accounting for hydrolysis, the photolytic degradation at pH 7 is approximately ten times faster than at pH 5, with respective half-lives of 4.9 hours and 41.5 hours. nih.gov Studies in illuminated water-sediment systems confirm this rapid degradation, with observed half-lives ranging from 0.1 to 0.4 days. researchgate.netacs.org The degradation products formed through photolysis are generally the same as those resulting from hydrolysis. nih.gov However, photoinduced rearrangement can also lead to the formation of 2-arizidinone derivatives. acs.orgacs.org

Hydrolytic Stability and Transformation Kinetics

Flumioxazin is relatively unstable to hydrolysis, with the degradation rate accelerating significantly in alkaline conditions. epa.gov This pH-dependent hydrolysis is a key factor in its environmental persistence. researchgate.net The process involves the opening of the cyclic imide ring and cleavage of the amide linkage. proquest.com

Multiple studies have quantified the hydrolysis half-life at different pH levels. The average half-lives have been reported as 4.2 days at pH 5, approximately 23 hours at pH 7, and as short as 18 minutes at pH 9. epa.gov Another investigation found half-lives of 16.4 hours (pH 5), 9.1 hours (pH 7), and 0.25 hours (pH 9). nih.govresearchgate.net

This rapid hydrolysis leads to the formation of several major degradates. epa.gov At neutral to acidic pH (5 and 7), the primary transformation products are APF (6-Amino-7-fluoro-4-(2-propynyl)-1,4,-benzoxazin-3(2H)-one) and THPA (3,4,5,6-tetrahydrophthalic acid). wi.govepa.gov In alkaline conditions (pH 9), the degradate 482-HA (7-Fluoro-6[(2-carboxy-cyclohexenoyl)amino]-4-(2-propynyl)-1,4-benzoxazin-3(2H)-one) is the predominant product, accounting for as much as 97.3% of the applied substance. epa.gov

| pH Level | Half-Life (Study A) epa.gov | Half-Life (Study B) nih.govresearchgate.net |

|---|---|---|

| 5 | 4.2 days | 16.4 hours |

| 7 | ~23 hours | 9.1 hours |

| 9 | ~18 minutes | 15 minutes |

Biodegradation Pathways and Microbial Community Interactions

Biodegradation is the primary mechanism for the dissipation of Flumioxazin in soil. nih.gov The compound degrades rapidly under both aerobic and anaerobic conditions due to microbial activity. The aerobic soil metabolism half-life averages around 14.7 to 15 days. epa.govwa.gov In anaerobic aquatic environments, degradation is even faster, with a reported half-life of just 0.2 days. epa.gov

The crucial role of microbial communities is highlighted by studies showing that degradation half-lives in sterilized soil increase by a factor of 1.67 to 2.39. proquest.com The presence of sediment in aquatic systems also enhances microbial degradation. acs.orgacs.org The metabolic pathways involved in biodegradation are similar to hydrolysis, primarily involving the cleavage of the imide and amide linkages and the opening of the cyclic imide structure. proquest.com

| Condition | Metabolism Type | Half-Life nih.govepa.gov |

|---|---|---|

| Soil | Aerobic | 11.9 to 17.5 days |

| Aquatic | Anaerobic | 0.2 days |

Environmental Transport and Partitioning Studies

The movement and distribution of Flumioxazin in the environment are governed by its physical and chemical properties, which influence its tendency to adsorb to soil and sediment or to volatilize into the atmosphere.

Adsorption/Desorption Phenomena in Soil and Sediment

Flumioxazin is characterized as having medium soil mobility potential. epa.gov Its tendency to adsorb to soil particles is strongly correlated with the soil's organic matter content and cation exchange capacity (CEC). proquest.comnih.gov One study found a high correlation (r² = 0.95) between adsorption and soil organic matter. nih.gov

Adsorption kinetics experiments on a Greenville sandy clay loam soil showed that 72% of the total herbicide was absorbed within the first hour, reaching 78% after 72 hours. nih.govresearchgate.net The Freundlich distribution coefficient (Kf), which measures adsorption, ranged from 0.4 to 8.8 across seven different agricultural soils. nih.gov

Desorption studies indicate that Flumioxazin can be readily released from soil particles back into the soil solution as the water content increases, a phenomenon described as having no hysteresis. nih.gov It is important to note that its primary degradates, APF and THPA, are significantly more mobile than the parent compound, with lower soil organic carbon-water (B12546825) partitioning coefficients (Koc). epa.gov

| Compound | Average Koc Value epa.gov | Mobility Potential |

|---|---|---|

| Flumioxazin | 557 | Medium |

| APF | 10 | High |

| THPA | 155 | High |

Volatilization and Atmospheric Dispersion

Flumioxazin is considered to be a relatively volatile compound, which may contribute to its dissipation from soil and water surfaces. herts.ac.ukepa.gov Its vapor pressure is 2.4 x 10⁻⁶ mmHg at 22°C. epa.gov Since it is typically applied to the soil surface without being mixed in, volatilization can be a relevant dispersion pathway. epa.gov The potential for atmospheric loss is generally rated as moderate. wa.gov

However, the degree of volatilization can vary. One estimate for the volatilization half-life from a model lake is 809 days. nih.gov Conversely, other reports suggest that volatilization losses from soil are negligible, and one bioassay found that Flumioxazin did not volatilize from a loamy sand soil in sufficient amounts to affect nearby plants. nih.govastm.org

Table of Compound Names

| Abbreviation/Code | Full Chemical Name |

| Einecs 285-879-0 | Flumioxazin; 2-[7-fluoro-3,4-dihydro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione |

| APF | 6-Amino-7-fluoro-4-(2-propynyl)-1,4,-benzoxazin-3(2H)-one |

| THPA | 3,4,5,6-tetrahydrophthalic acid |

| 482-HA | 7-Fluoro-6[(2-carboxy-cyclohexenoyl)amino]-4-(2-propynyl)-1,4-benzoxazin-3(2H)-one |

Bioaccumulation and Bioconcentration Potential in Environmental Compartments

Bioaccumulation refers to the buildup of a chemical in an organism from all environmental sources, including water, food, and sediment. Bioconcentration, a component of bioaccumulation, specifically describes the uptake of a chemical from water. These processes are critical in determining the potential for a substance to magnify through the food chain.

The potential for Fludioxonil to bioaccumulate in aquatic organisms is considered to be low. regulations.gov While its octanol-water partition coefficient (log Kow) of 4.12 suggests a high potential for bioconcentration, studies on whole fish tissue have shown that it is not significantly bioaccumulative. regulations.govnih.gov An estimated bioconcentration factor (BCF) of 240 has been calculated for fish, which, according to some classification schemes, indicates a high potential for bioconcentration. nih.gov However, experimental data from a fish bioconcentration study noted some deficiencies, such as testing only a single concentration and a lack of lipid normalization. nih.gov

In terrestrial environments, the estimated Log Koa (octanol-air partition coefficient) for Fludioxonil is 11.8, suggesting a potential for accumulation in terrestrial organisms. regulations.gov However, due to its low vapor pressure and short estimated atmospheric half-life of 2.2 hours, Fludioxonil and its degradation products are not expected to bioaccumulate significantly in terrestrial species. regulations.gov

Recent assessments by the European Food Safety Authority (EFSA) have identified Fludioxonil as an endocrine disruptor for non-target organisms, which may pose risks to ecosystems. reach24h.compan-europe.info This finding highlights the importance of continued research into its long-term effects on wildlife, even if its bioaccumulation potential is considered low.

Table 1: Bioaccumulation and Bioconcentration Properties of Fludioxonil

| Parameter | Value | Interpretation | Source |

|---|---|---|---|

| Log Kow | 4.12 | High potential for bioconcentration | nih.gov |

| Estimated BCF (fish) | 240 | High potential for bioconcentration | nih.gov |

| Whole Fish Tissue BCFs | Not considered bioaccumulative | Low bioaccumulation in aquatic organisms | regulations.gov |

| Log Koa | 11.8 | Potential to accumulate in terrestrial organisms | regulations.gov |

| Atmospheric Half-life | 2.2 hours (estimated) | Low potential for bioaccumulation in terrestrial species | regulations.gov |

Advanced Methods for Environmental Monitoring and Analysis

Accurate monitoring and analysis are essential for understanding the environmental concentrations and fate of fungicides like Fludioxonil. Advanced analytical techniques allow for the detection of trace amounts of these compounds and their degradation products in various environmental matrices.

Trace Analysis of Organic Contaminants in Environmental Matrices

Several sophisticated analytical methods are available for the trace analysis of Fludioxonil in environmental samples. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (MS/MS) is a commonly used technique.

For plant commodities, HPLC/UV methods such as AG-597 and AG-597B are adequate for enforcing tolerances, with limits of quantification (LOQs) ranging from 0.008 to 0.05 ppm. regulations.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) multiresidue method, followed by HPLC-MS/MS analysis, is also effective for recovering Fludioxonil. regulations.govmdpi.com For livestock commodities, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method (GRM025.03A) is suitable. regulations.gov

In environmental matrices, HPLC-MS/MS methods are available for monitoring Fludioxonil in soil and water, with LOQs of 0.01 mg/kg and 0.05 μg/L, respectively. nih.gov Fludioxonil can also be determined in the air using HPLC-UV with an LOQ of 2 μg/m³. nih.gov A miniaturized extraction-partition procedure followed by LC/ESI-MS/MS (liquid chromatography/electrospray ionization-tandem mass spectrometry) has been successfully used for determining Fludioxonil in processed fruits and vegetables, with mean recoveries ranging from 77.1% to 96.5%. researchgate.netoup.com

Table 2: Analytical Methods for Trace Analysis of Fludioxonil

| Method | Matrix | Limit of Quantification (LOQ) | Source |

|---|---|---|---|

| HPLC/UV (AG-597, AG-597B) | Plant Commodities | 0.008 - 0.05 ppm | regulations.gov |

| LC-MS/MS (GRM025.03A) | Livestock Commodities | Not specified | regulations.gov |

| HPLC-MS/MS | Soil | 0.01 mg/kg | nih.gov |

| HPLC-MS/MS | Water | 0.05 μg/L | nih.gov |

| HPLC-UV | Air | 2 μg/m³ | nih.gov |

| QuEChERS with HPLC-MS/MS | Cherries | 0.01 mg/kg | mdpi.com |

| LC/ESI-MS/MS | Processed Fruits & Vegetables | 0.002 - 0.020 mg/kg (fortification levels) | oup.com |

Non-Target Screening and Suspect Screening Approaches

While target analysis focuses on detecting specific, known compounds, non-target and suspect screening approaches are used to identify a broader range of chemicals in environmental samples, including unknown metabolites and transformation products of pesticides like Fludioxonil.

Non-target screening involves analyzing a sample for all detectable compounds and then attempting to identify them based on their mass spectral data. Suspect screening is a more focused approach where a list of "suspect" compounds, which are expected to be present based on known uses or metabolic pathways, is used to screen the data.

For Fludioxonil, these approaches are crucial for identifying its various metabolites in the environment. For example, in soil, metabolites such as CGA192155, CGA339833, CGA265378, and SYN545245 have been subjects of environmental assessment, though data gaps for some of these still exist. nih.gov The residue definition for Fludioxonil in body fluids and tissues is defined as the sum of Fludioxonil and its metabolites that can be oxidized to the metabolite CGA192155. nih.gov

Advanced Analytical Techniques for Purity Assessment and Quantitative Analysis

Chromatographic Separations in Chemical Analysis

Chromatography is a fundamental technique for the separation of components in a mixture. For a complex natural extract like that of Juniperus virginiana, different chromatographic methods are employed to resolve its numerous constituents, which vary in volatility, polarity, and molecular weight.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally labile compounds. While Gas Chromatography is more common for essential oil analysis, HPLC is valuable for identifying less volatile components, such as certain lignans, that may be present in the extract. For instance, HPLC has been utilized to quantify podophyllotoxin in the leaves of Juniperus virginiana. researchgate.net In a typical HPLC analysis, a mobile phase of acetonitrile and water might be used with a C18 column to achieve separation. researchgate.net

The technique's utility extends to the analysis of polyphenolic compounds. Although specific HPLC studies on the full range of polyphenols in Juniperus virginiana extract are not extensively detailed in the provided search results, related studies on other juniper species demonstrate the use of HPLC coupled with mass spectrometry to identify and quantify compounds like catechins and flavonoids. mdpi.comresearchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is the premier analytical technique for the separation of volatile compounds, making it ideal for the detailed analysis of essential oils like the extract of Juniperus virginiana. edu.krd In this method, the volatile components are separated based on their boiling points and interactions with a stationary phase within a capillary column.

Numerous studies have employed GC to elucidate the chemical composition of Juniperus virginiana oil. These analyses consistently identify a range of monoterpenes and sesquiterpenes as the primary constituents. The specific composition can vary depending on the part of the plant used (leaves, bark, berries), geographical location, and extraction method. essencejournal.com A typical analysis might use a ZB-5 column (30 m × 0.25 mm, 0.25-µm film thickness) to achieve separation of the various components. chromatographyonline.comspectroscopyonline.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This technique bridges the gap between gas and liquid chromatography and is particularly useful for separating chiral compounds and thermally sensitive molecules. SFC is considered a "green" technology due to the reduced use of organic solvents.

The application of supercritical fluids is also prominent in the extraction of cedarwood oil from Juniperus virginiana. Supercritical CO2 extraction has been shown to be a highly efficient method, with the resulting oil composition being influenced by extraction parameters such as pressure and temperature. acs.orgsemanticscholar.org For instance, extractions at lower temperatures (25°C) tend to yield a higher ratio of cedrol to cedrene compared to extractions at higher temperatures (100°C). acs.orgnih.gov While SFC is a powerful separation technique, its direct application for the routine analysis of Juniperus virginiana oil is less documented than GC. However, its principles are demonstrated in the closely related field of supercritical fluid extraction (SFE) of this essential oil. researchgate.net

Coupled Analytical Systems for Comprehensive Characterization

To achieve unambiguous identification of the separated components, chromatographic systems are often coupled with spectroscopic detectors. These hyphenated techniques provide both retention time data from the chromatograph and structural information from the spectrometer.

GC-MS and LC-MS Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used technique for the analysis of essential oils. edu.krd As components elute from the GC column, they are ionized, and the resulting mass-to-charge ratio of the fragments is measured by the mass spectrometer. This provides a unique "fingerprint" for each compound, allowing for its identification by comparing the mass spectrum to established libraries. essencejournal.com

GC-MS analyses of Juniperus virginiana essential oil have identified a multitude of compounds. essencejournal.comchromatographyonline.comjddtonline.infojddtonline.info The major components typically include sesquiterpenes like α-cedrene, β-cedrene, and thujopsene, and the sesquiterpene alcohol cedrol. oregonstate.edu Monoterpenes such as α-pinene, β-pinene, and limonene are also commonly reported. essencejournal.comchromatographyonline.com The relative abundance of these components can be determined from the chromatogram's peak areas.

| Compound | Retention Index | Relative Percentage (%) |

|---|---|---|

| α-Pinene | 939 | Varies |

| β-Pinene | 979 | ~25% (in one study) chromatographyonline.com |

| Myrcene | 991 | Varies researchgate.net |

| Limonene | 1031 | Up to 63.1% in berries essencejournal.com |

| Safrole | 1286 | High in leaves essencejournal.com |

| α-Cedrene | 1410 | ~12.8% oregonstate.edu |

| Thujopsene | 1425 | ~17.3% oregonstate.edu |

| β-Cedrene | 1438 | Varies chromatographyonline.com |

| Cuparene | 1475 | Varies chromatographyonline.com |

| Cedrol | 1590 | ~52.4% oregonstate.edu |

| Widdrol | 1595 | ~4.9% oregonstate.edu |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive detection and identification capabilities of mass spectrometry. This technique is particularly suited for the analysis of less volatile or more polar compounds in plant extracts that are not amenable to GC analysis. LC-MS has been effectively used to identify and quantify various polyphenols and lignans in different juniper species. mdpi.commdpi.comfrontiersin.org For example, an LC-ESI-MS/MS method was developed to quantify polyphenols like catechin in juniper extracts. mdpi.comresearchgate.net

LC-NMR and GC-IR

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) is a hyphenated technique that directly couples HPLC with NMR spectroscopy. mdpi.com This allows for the acquisition of detailed structural information of compounds as they are separated from a complex mixture, which is invaluable for identifying novel or unknown natural products. iosrphr.org While specific LC-NMR studies on Juniperus virginiana were not found in the search results, the technique's application to the analysis of complex plant extracts is well-established. mdpi.com It can be operated in on-flow, stop-flow, or loop-storage modes to accommodate the acquisition of various NMR experiments. mdpi.com

Gas Chromatography-Infrared Spectroscopy (GC-IR) couples a gas chromatograph with an infrared spectrometer. As components elute from the GC, their vapor-phase infrared spectrum is recorded. This provides information about the functional groups present in the molecule, which is complementary to the fragmentation patterns obtained from GC-MS. nih.govresearchgate.net The combination of GC-IR and GC-MS can enhance the accuracy of qualitative analysis of essential oil components. nih.govresearchgate.net The application of GC-IR has been demonstrated in the analysis of various essential oils, aiding in the differentiation of isomers that may be difficult to distinguish by mass spectrometry alone. chromatographyonline.com

Method Development and Validation in Analytical Chemistry for Complex Compounds

The development and validation of analytical methods are fundamental to ensuring the reliability and accuracy of data for any chemical compound. sysrevpharm.orgomicsonline.orgresearchgate.net This process is particularly crucial for complex molecules where the potential for impurities and degradation products is higher.

Method development begins with defining the analytical objectives, which include identifying the attributes to be measured and the corresponding acceptance criteria based on the intended use of the compound. emerypharma.com A systematic approach is taken to select and optimize analytical techniques that are sensitive, specific, and robust enough to measure the target analyte within acceptable limits of accuracy and precision. emerypharma.com

Key parameters are evaluated during method development and subsequent validation: omicsonline.orgresearchgate.net

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. omicsonline.org

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scispace.com

Accuracy: The closeness of test results obtained by the method to the true value. scispace.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The validation process involves a series of experiments designed to evaluate these performance characteristics, ensuring the method is suitable for its intended purpose. researchgate.netscispace.com

Interactive Data Table: Typical Analytical Method Validation Parameters

| Parameter | Description | Acceptance Criteria (Example) |

| Accuracy | Closeness of the measured value to the true value. | 98-102% recovery |

| Precision | Repeatability and intermediate precision. | RSD ≤ 2% |

| Specificity | Ability to assess the analyte in the presence of impurities. | No interference at the analyte's retention time. |

| Linearity | Proportionality of the signal to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |

| Range | Concentration interval where the method is precise, accurate, and linear. | 80-120% of the test concentration. |

| LOD | Lowest detectable concentration. | Signal-to-noise ratio of 3:1 |

| LOQ | Lowest quantifiable concentration. | Signal-to-noise ratio of 10:1 |

| Robustness | Insensitivity to small changes in method parameters. | No significant change in results. |

Quality Assurance and Quality Control in Chemical Analysis

Quality Assurance (QA) and Quality Control (QC) are integral components of the analytical process, ensuring the integrity and reliability of the data generated. researchgate.netethernet.edu.ettaylorfrancis.comroutledge.com

Standard Operating Procedures (SOPs)

Staff training and competency

Instrument calibration and maintenance

Documentation and record-keeping

Quality Control (QC) , on the other hand, involves the operational techniques and activities used to fulfill requirements for quality. researchgate.net It is a reactive process focused on identifying and correcting defects in the analytical measurements. Key QC activities include:

Use of Reference Standards: Certified reference materials are used to calibrate instruments and validate methods.

Control Charts: These are used to monitor the performance of an analytical method over time and identify any trends or shifts that may indicate a problem.

Proficiency Testing: Involves the analysis of samples from an external source to assess the laboratory's performance against other laboratories.

Internal Quality Control: This includes the routine analysis of known samples (controls) to verify that the method is performing as expected. taylorfrancis.com

Together, QA and QC form a robust system that ensures the data generated for a compound like Einecs 285-879-0 is accurate, reliable, and fit for its intended purpose. researchgate.net

Emerging Research Frontiers and Interdisciplinary Perspectives in Chemical Science

Innovations in Sustainable Chemistry and Circular Economy Principles

The drive towards a greener chemical industry has significant implications for the synthesis and lifecycle of azo dyes like Einecs 285-879-0. Sustainable chemistry principles are being applied to develop more environmentally benign methods for producing these widely used colorants.

Greener Synthesis Routes for Azo Dyes:

Traditional diazotization reactions for creating azo dyes often rely on harsh acids like hydrochloric acid and sulfuric acid, which pose environmental risks. digitellinc.com Research is exploring greener alternatives. For instance, a study has demonstrated the use of alginic acid, a biodegradable polysaccharide from brown algae, as a replacement for conventional acids in the diazotization process. digitellinc.com This method was successfully used to synthesize various azo dyes. digitellinc.com Another sustainable approach involves microwave-assisted synthesis, which can rapidly produce unsymmetrical azo dyes without the need for a metal catalyst. nih.gov This method utilizes an aromatic amine as an in-situ reductant, reducing waste and energy consumption. nih.gov Solvent-free synthesis conditions, using reagents like nano silica (B1680970) supported boron trifluoride, also represent a green and cost-effective method for producing azo dyes. researchgate.net

Circular Economy and Azo Dye Valorization:

The circular economy aims to minimize waste and keep materials in use for as long as possible. chalcogen.ro For the textile and dye industries, this means addressing the issue of dye-containing wastewater. Azo dyes are known for their persistence and resistance to degradation. frontiersin.org Innovative research is focusing on the "valorization" of these waste dyes, turning them into valuable chemical building blocks. One approach uses a two-step enzymatic process with an azoreductase followed by a laccase to break down azo dyes into aromatic amines. frontiersin.org These recovered aromatic amines are valuable intermediates in the pharmaceutical, agrochemical, and fine chemical industries, thus creating a circular pathway for what was once considered waste. frontiersin.org

Furthermore, research into the sustainable degradation of azo dyes using green-synthesized nanoparticles under solar energy offers another promising avenue for remediation, aligning with circular economy goals by mitigating pollution. chalcogen.ro

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Analysis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by accelerating the discovery of new molecules and enhancing analytical capabilities. While specific applications of AI/ML for this compound are not widely documented, the general methodologies are highly relevant to this class of compounds.

Accelerating Chemical Discovery:

AI algorithms can analyze vast chemical datasets to identify patterns and predict the properties of new compounds, significantly speeding up the discovery process. ijrpr.com This is a departure from traditional, labor-intensive experimental methods. ijrpr.com For instance, the DISCOVERER project aims to use ML and AI to design new chemical entities with predefined parameters from the start, inverting the traditional selection pyramid. researchgate.net Automated systems, like "RoboChem," integrate AI with flow chemistry to optimize reactions and synthesize molecules with high speed and accuracy, generating comprehensive datasets that provide deeper insights than traditional research. researchgate.net

Predictive Toxicology and Analysis:

A significant application of AI in chemistry is the prediction of molecular properties such as toxicity. ijrpr.come-jehs.org Deep learning models can be trained on existing toxicological data, like the ToxCast database, to predict the potential hazards of chemicals where such data is lacking. e-jehs.org A study utilized a deep learning model to screen for potential endocrine disruptors in cleaning and laundry products, identifying several substances, including this compound, for further investigation based on predicted estrogen receptor activity. e-jehs.org Machine learning is also being increasingly used to analyze complex experimental data from techniques like spectroscopy and scattering, helping to extract meaningful information more efficiently. frontiersin.org

Advanced Materials Design and Functionality from Chemical Building Blocks

Chemical building blocks are the foundational molecules used to create more complex structures and materials. thermofisher.comchemicalbook.in Pyrazole (B372694) derivatives, the core structure of which is present in this compound, are recognized as important building blocks in the design of advanced materials. royal-chem.comresearchgate.net

Pyrazoles in Material Science:

The pyrazole ring is a versatile scaffold in organic synthesis. nih.gov Pyrazole derivatives are utilized in the development of new materials with specific functionalities. royal-chem.com Their electronic properties make them suitable for creating conductive polymers and photovoltaic materials for solar energy applications. royal-chem.com Fused pyrazole systems are also studied for their potential in creating functional materials due to their unique physicochemical properties. researchgate.net The ability to functionalize the pyrazole ring allows for the fine-tuning of material properties to meet specific demands. ijrpr.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H9N4Na3O9S2 | thermofisher.com |

| Molecular Weight | 534.36 g/mol | thermofisher.com |

| Physical State | Solid, Powder | chemicalbook.in |

| Color | Yellow | chemicalbook.in |

| Water Solubility | Approx. 167.05 g/L at 20 °C | chemicalbook.in |

| Melting Point | Decomposes before melting | chemicalbook.in |

| Boiling Point | Approx. 909.54 °C (calculated) | chemicalbook.in |

Challenges and Opportunities in Global Chemical Stewardship and Regulation Research

Effective management and regulation of chemicals on a global scale are crucial for protecting human health and the environment. This involves comprehensive regulatory frameworks, international cooperation, and ongoing research to understand the potential impacts of chemical substances.

Regulatory Frameworks:

In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is a cornerstone of chemical stewardship. europa.eu It requires companies to identify and manage the risks linked to the substances they manufacture and market in the EU. europa.eu this compound is registered under REACH, and its registration dossier contains information on its properties, uses, and toxicological and ecotoxicological data. royal-chem.comeuropa.eu Such regulations aim to ensure a high level of protection while allowing for the free movement of substances. europa.eu Globally, various countries and regions have their own chemical inventory and regulatory systems. chemradar.com

Research and Stewardship Challenges:

A major challenge in chemical stewardship is the vast number of chemicals in commerce, many of which have incomplete data on their potential hazards. e-jehs.org International efforts, like the Johannesburg World Summit on sustainable development's goal for 2020, aim to ensure that chemicals are produced and used in ways that minimize significant adverse effects. europa.eu There is a continuous need for research to fill data gaps, develop alternative methods to animal testing, and understand the full life cycle of chemicals. europa.eue-jehs.org

Opportunities for a Circular Economy:

The push for a circular economy presents a significant opportunity in chemical stewardship. publyon.com The proposed EU Circular Economy Act, for example, aims to create lead markets for circular products and simplify regulatory processes to encourage investment in sustainable technologies. publyon.compublyon.com This legislative drive will likely spur further research into designing chemicals that are safe and sustainable by design, and that can be easily recycled or valorized at the end of their life, presenting a forward-looking perspective for compounds like this compound.

Q & A

Basic: What experimental methodologies are recommended for initial characterization of Einecs 285-879-0?

Answer:

Initial characterization should prioritize spectroscopic and chromatographic techniques (e.g., NMR, FTIR, HPLC) to confirm molecular structure, purity, and stability. Follow protocols outlined in peer-reviewed literature for similar compounds, ensuring alignment with standardized procedures for data reproducibility . For purity assessment, combine elemental analysis with mass spectrometry, and document deviations from expected results to refine protocols. Replicate experiments under controlled conditions to validate findings, adhering to the "Materials and Methods" guidelines for clarity and reproducibility .

Basic: How should researchers formulate hypothesis-driven questions for studying this compound’s physicochemical properties?

Answer:

Use frameworks like PICO (Population/Problem, Intervention/Exposure, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

- PICO: "In aqueous solutions (P), how does varying pH (I) compared to neutral conditions (C) affect the solubility (O) of this compound?"

Ensure variables are measurable (e.g., solubility via gravimetric analysis) and hypotheses are falsifiable. Align with criteria for clarity, specificity, and relevance to avoid ambiguous outcomes .

Advanced: How can researchers resolve contradictions in stability data for this compound under varying environmental conditions?

Answer:

Contradictions often arise from uncontrolled variables (e.g., humidity, light exposure). Address this by:

Replicating experiments with stricter environmental controls (e.g., inert atmosphere, calibrated sensors).

Applying statistical tests (ANOVA, Tukey HSD) to identify significant outliers .

Cross-validating results using complementary techniques (e.g., DSC for thermal stability vs. accelerated aging tests).

Document uncertainties in methodology (e.g., instrument calibration limits) and perform sensitivity analyses to quantify error margins .

Advanced: What strategies optimize the synthesis of this compound for high-yield, scalable academic research?

Answer:

Adopt a Design of Experiments (DoE) approach to identify critical parameters (e.g., reaction temperature, catalyst loading). Use response surface methodology (RSM) to model interactions between variables and predict optimal conditions. Validate predictions with small-scale trials, and characterize intermediates via in-situ techniques (e.g., Raman spectroscopy) to monitor reaction pathways. Ensure scalability by comparing batch vs. continuous-flow synthesis outcomes .

Basic: What criteria define a robust literature review for contextualizing this compound’s applications?

Answer:

A robust review should:

- Critically evaluate prior studies for methodological rigor (e.g., sample size, control groups).

- Identify gaps (e.g., unexplored reaction mechanisms, missing toxicity data).

- Synthesize findings thematically (e.g., catalytic applications, environmental persistence).

Use databases like SciFinder and Reaxys, filtering for peer-reviewed articles post-2010. Avoid over-reliance on patents or non-peer-reviewed sources. Cite conflicting evidence transparently to justify novel research directions .

Advanced: How can computational modeling enhance experimental design for this compound’s reactivity studies?

Answer:

Integrate density functional theory (DFT) or molecular dynamics simulations to predict reaction pathways, transition states, and thermodynamic stability. Validate models with experimental data (e.g., kinetic studies, spectroscopic intermediates). Use software like Gaussian or ORCA, ensuring parameters (e.g., basis sets, solvation models) align with experimental conditions. Address discrepancies by refining computational assumptions (e.g., solvent effects) and iterating between theory and experiment .

Basic: What ethical and safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Conduct a risk assessment covering toxicity, flammability, and environmental hazards.

- Follow institutional guidelines for waste disposal and personal protective equipment (PPE).

- Document safety deviations and near-miss incidents to improve protocols.

For human subjects or animal studies, obtain ethics board approval and ensure compliance with the FINER criteria’s ethical component .

Advanced: How should cross-disciplinary research (e.g., environmental chemistry + toxicology) approach studying this compound’s ecological impact?

Answer:

- Define a unified research question bridging disciplines (e.g., "How does this compound’s photodegradation in aquatic systems correlate with acute toxicity in Daphnia magna?").

- Use mixed methods:

- Environmental chemistry: Measure degradation kinetics via LC-MS under simulated sunlight.

- Toxicology: Conduct dose-response assays with standardized OECD protocols.

- Integrate datasets using multivariate analysis to identify causal relationships .

Basic: What statistical approaches are appropriate for analyzing dose-response data in this compound’s bioactivity studies?

Answer:

- Apply non-linear regression (e.g., log-logistic models) to estimate EC50/IC50 values.

- Use ANCOVA to adjust for covariates like cell viability or solvent effects.

- Report confidence intervals and p-values with corrections for multiple comparisons (e.g., Bonferroni). Validate assumptions (e.g., normality, homoscedasticity) with diagnostic plots .

Advanced: How can researchers address reproducibility challenges in this compound’s catalytic applications?

Answer:

- Publish detailed protocols including catalyst preparation (e.g., calcination temperatures, precursor purity).

- Use round-robin tests across labs to identify variability sources (e.g., operator technique, equipment calibration).

- Share raw data and code for analysis in supplementary materials to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.